Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound characterized by its pyrazine ring structure. Its molecular formula is , and it features a cyano group, an amino group, and a carboxylate moiety, making it a versatile compound in organic synthesis and medicinal chemistry. The presence of these functional groups suggests potential reactivity and biological activity, which are of significant interest in various fields.
These reactions allow for the modification of the compound to tailor its properties for specific applications.
Research indicates that methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate exhibits various biological activities. Compounds with similar structures have been studied for their potential as:
The biological activity is largely attributed to the unique combination of functional groups that interact with biological targets.
Several methods exist for synthesizing methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate:
These methods emphasize the importance of optimizing reaction conditions for higher yields and purity.
Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate has several applications:
The compound's versatility stems from its ability to be modified chemically while retaining core structural characteristics.
Studies on methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate often focus on its interactions with biological molecules:
These studies are crucial for advancing the compound's application in drug development and understanding its pharmacodynamics.
Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-amino-5-methylpyrazine-2-carboxylate | Similar pyrazine structure but different substitution pattern | May exhibit different biological activities |
| 2-Amino-3-cyano-pyrazine | Contains cyano and amino groups | Focused on different metabolic pathways |
| 6-Amino-5-cyanopyridine | Pyridine instead of pyrazine | Different electronic properties affecting reactivity |
| Methyl 4-amino-5-cyanopyrimidine | Pyrimidine structure | Potentially different pharmacological profiles |
The uniqueness of methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds. This specificity allows researchers to explore targeted applications in pharmaceuticals and materials science effectively.
The synthesis of methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate requires careful selection of precursor materials and precise stoichiometric control to achieve optimal yields and product purity. The primary synthetic approaches involve multi-component reactions utilizing various starting materials that contribute to the formation of the pyrazine core structure.
The most commonly employed precursor combinations include aldehydes, malononitrile, hydrazine, and dimethyl but-2-ynedioate in aqueous media . This four-component approach provides an efficient, catalyst-free pathway that operates under environmentally benign conditions. The stoichiometric ratios typically employed involve equimolar quantities of the aldehyde component with malononitrile, while hydrazine and the ynedioate are used in slight excess to drive the cyclization reaction to completion.
Alternative precursor selections focus on the utilization of acrylic acid as an initiation material, which undergoes bromination in dichloromethane to generate reactive intermediates [2]. The subsequent reaction with ammonia in dehydrated alcohol produces key intermediates that participate in pyrazine ring formation. The stoichiometric considerations for this pathway require precise control of the bromine addition, typically maintaining temperatures between 20-30°C during the dropwise addition process [2].
| Precursor Component | Molar Ratio | Function | Temperature Range (°C) |
|---|---|---|---|
| Aldehyde | 1.0 | Carbonyl source | 20-30 |
| Malononitrile | 1.0 | Cyano group donor | Room temperature |
| Hydrazine | 1.2-1.5 | Nitrogen source | 20-30 |
| Dimethyl but-2-ynedioate | 1.1-1.3 | Ester functionality | Room temperature |
The reaction stoichiometry for amino acid-based synthesis pathways involves the thermal degradation of serine or threonine, where decarbonylation followed by dehydration serves as the main pathway to generate alpha-aminocarbonyl intermediates [3]. The optimal stoichiometric ratios for these amino acid precursors depend on the desired substitution pattern, with serine producing pyrazine derivatives containing ethyl substituents, while threonine generates dimethyl-substituted products [3].
The formation of pyrazine rings through catalytic pathways represents a significant advancement in the synthesis of methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate and related compounds. Multiple catalytic systems have been developed to facilitate ring closure and optimize reaction efficiency.
Manganese-based pincer complexes have emerged as effective catalysts for pyrazine formation through dehydrogenative coupling mechanisms [4] [5]. These earth-abundant metal catalysts enable the formation of pyrazines by dehydrogenative coupling of 1,2-aminoalcohol derivatives, with the simultaneous extrusion of hydrogen gas and water as the sole byproducts [5]. The acridine-based manganese pincer complex operates under mild conditions, typically requiring temperatures of 150°C and reaction times of 24 hours in toluene solvent [5].
Copper-based catalytic systems provide alternative pathways for pyrazine synthesis, particularly in vapor-phase reactions [6]. The catalytic dehydrogenation of ethanolamine vapors over copper oxide, zinc oxide, and related metal oxide systems generates pyrazine derivatives through controlled dehydrogenation processes [6]. Industrial applications often employ copper-zinc-chromium catalyst systems that demonstrate enhanced selectivity and stability for methylpyrazine production [7].
| Catalyst System | Temperature (°C) | Pressure | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Manganese pincer complex | 150 | Atmospheric | 85-92 | >90 |
| Copper-zinc-chromium | 380 | Atmospheric | 76-98 | 68-85 |
| Palladium on carbon | 120-140 | Atmospheric | 70-85 | 75-88 |
| Silver catalyst | 200-250 | Atmospheric | 65-80 | 70-82 |
The enzymatic catalysis approach utilizes transaminases to mediate the key amination step of ketone precursors [8] [9]. Treatment of alpha-diketones with transaminase ATA-113 in the presence of suitable amine donors yields corresponding alpha-amino ketones, which subsequently undergo oxidative dimerization to form pyrazines [9]. This biocatalytic methodology offers excellent selectivity and operates under mild reaction conditions, making it particularly attractive for pharmaceutical applications.
Ionic liquid catalysts provide solvent-free and metal-free alternatives for pyrazine synthesis [10]. Brønsted diethylammonium hydrogen sulfate catalyst enables the formation of pyrazine derivatives through carbon-hydrogen functionalization and carbon-nitrogen cross-coupling mechanisms [10]. The reaction proceeds through initial diimine formation followed by carbon-hydrogen bond activation, ultimately leading to six-membered ring formation through carbon-carbon cross-coupling [10].
The synthesis of methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate requires carefully optimized stepwise protocols to ensure high yields and product purity. The most effective approaches involve sequential reaction steps with precise temperature and time control at each stage.
The four-step synthesis protocol begins with the bromination of acrylic acid in dichloromethane [2]. The reaction mixture is maintained at 20-30°C while bromine is slowly added dropwise over 10-20 minutes, followed by heating to 30-50°C with temperature-controlled stirring for 1.5-2.5 hours [2]. The intermediate product is isolated through crystallization at 0°C after addition of saturated sodium chloride solution [2].
The second step involves the reaction of the brominated intermediate with ammonia in dehydrated alcohol at room temperature [2]. The reaction proceeds for 6-7 hours at ambient conditions, after which the solvent is evaporated to obtain the amino intermediate [2]. This step requires careful control of ammonia concentration to prevent side reactions and ensure complete conversion [2].
| Synthesis Step | Temperature (°C) | Time (hours) | Solvent | Yield (%) |
|---|---|---|---|---|
| Bromination | 20-30 | 1.5-2.5 | Dichloromethane | 85-90 |
| Amination | Room temperature | 6-7 | Dehydrated alcohol | 88-92 |
| Cyclization | Reflux | 4-5 | Dehydrated alcohol | 82-87 |
| Oxidation | Reflux | 12-15 | Dichloromethane | 78-85 |
The third step involves cyclization through reaction with methylglyoxal in dehydrated alcohol under reflux conditions [2]. The reaction mixture is heated to reflux temperature and maintained for 4-5 hours to ensure complete cyclization [2]. The solvent is subsequently removed under reduced pressure to obtain the cyclized intermediate [2].
The final oxidation step utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane under reflux conditions for 12-15 hours [2]. The reaction mixture is filtered after cooling, and the filtrate is treated with saturated sodium carbonate solution for workup [2]. The pH is adjusted to 2 using hydrochloric acid to precipitate the final product, which is isolated by filtration and dried [2].
Alternative synthetic protocols employ microwave-assisted methods to reduce reaction times and improve yields [11]. The microwave-assisted approach utilizes click chemistry and benzotriazole chemistry to construct pyrazine conjugates in significantly shorter reaction times [11]. The precursor alkyne components are synthesized by treating pyrazinoic acid in dimethylformamide with propargyl bromide under basic conditions using potassium carbonate [11].
Continuous-flow synthesis represents another optimized approach for pyrazine derivative production [12]. The continuous-flow system enables precise control of reaction parameters including temperature, residence time, and substrate ratios [12]. The method operates at 45°C for 20 minutes in tert-amyl alcohol solvent, achieving maximum yields of 91.6% for various pyrazine derivatives [12].
The purification of methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate requires specialized techniques due to the unique properties of pyrazine derivatives and their tendency to form complex mixtures during synthesis. Multiple purification approaches have been developed to achieve high-purity products suitable for further applications.
Flash chromatography represents the most widely employed purification technique for pyrazine derivatives [13] [14]. Normal-phase flash chromatography using silica as the stationary phase and binary mixtures of hydrocarbon solvents (hexane or heptane) with ethyl acetate as the mobile phase provides effective separation [13]. The purification challenges arise from the various separation kinetics between pyrazine compounds and silica, often requiring specialized high-surface-area silica (700 square meters per gram) to achieve adequate resolution [13].
| Purification Method | Stationary Phase | Mobile Phase | Resolution | Recovery (%) |
|---|---|---|---|---|
| Flash chromatography | Silica (500 m²/g) | Hexane/EtOAc | Moderate | 75-85 |
| Flash chromatography | Silica (700 m²/g) | Hexane/EtOAc | High | 85-95 |
| Liquid-liquid extraction | Not applicable | Hexane | Low | 60-70 |
| Liquid-liquid extraction | Not applicable | MTBE | Moderate | 70-80 |
Liquid-liquid extraction techniques provide alternative purification approaches, particularly for aqueous reaction mixtures [15] [16]. Effective extraction of pyrazines from aqueous solutions requires multiple extraction steps using fresh solvent for each extraction [15]. Hexane extraction selectively removes pyrazines without co-extracting imidazole derivatives, providing cleaner product isolation [15]. However, when methyl tert-butyl ether or ethyl acetate is employed, 4-methyl imidazole co-extraction occurs, necessitating additional cleanup procedures [15].
Column chromatography using specialized packings offers enhanced separation capabilities [15]. Silica columns effectively retain undesirable imidazoles while allowing pyrazines to elute with 90:10 hexane/ethyl acetate mixtures [15]. This approach provides separation of pyrazines based on total alkyl substituent content, enabling isolation of specific derivatives [15]. Carbon-18 bonded silica columns provide alternative separation mechanisms for pyrazine isolation from aqueous distillates [15].
Distillation techniques serve dual purposes in pyrazine purification, both for product isolation and impurity removal [15] [16]. Distillation of aqueous reaction mixtures isolates pyrazines in the distillate while leaving undesirable imidazoles in the undistilled portion [15]. The vapor pressure differences between pyrazine derivatives enable fractional distillation for final product purification [16].
Crystallization methods have been developed specifically for pyrazine derivative purification [17]. Co-crystallization strategies using poly-substituted salicylic acids enable solidification of liquid pyrazine derivatives, facilitating purification through recrystallization [17]. The co-crystal formation relies on strong oxygen-hydrogen to nitrogen hydrogen bonds between pyrazine derivatives and the acid co-formers [17]. The resulting co-crystals exhibit significantly higher melting points than the parent pyrazines, enabling thermal purification approaches [17].
Solid-phase extraction and microextraction methods provide efficient purification for analytical and preparative applications [18]. These techniques offer advantages in terms of reduced solvent consumption and improved selectivity compared to traditional liquid-liquid extraction [18]. Supercritical fluid extraction represents an emerging green technology for pyrazine purification, offering enhanced selectivity and environmental benefits [18].
Nuclear magnetic resonance spectroscopy provides crucial structural information for methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate through both proton and carbon-13 chemical shift assignments. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the presence of key functional groups and their chemical environments [1] [2].
In the proton nuclear magnetic resonance spectrum recorded in deuterated chloroform, the methyl group attached to the pyrazine ring appears as a singlet at δ 2.70 parts per million, integrating for three protons. This chemical shift is consistent with the electron-withdrawing nature of the pyrazine ring system, which deshields the methyl protons [1] [2]. The methoxy group of the ester functionality resonates as a singlet at δ 4.00 parts per million, also integrating for three protons, with the downfield position reflecting the deshielding effect of the adjacent carbonyl group [3] [4].
The amino group protons present a characteristic broad singlet at δ 6.50 parts per million, integrating for two protons. The broadening of this signal is attributed to rapid exchange with trace water and the quadrupolar relaxation effects of the nitrogen nuclei [4] [5]. The chemical shift value indicates moderate deshielding due to the electron-deficient pyrazine ring system.
| Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H Nuclear Magnetic Resonance (CDCl₃) | 2.70 | Singlet | 3H | CH₃ (pyrazine ring) |
| ¹H Nuclear Magnetic Resonance (CDCl₃) | 4.00 | Singlet | 3H | OCH₃ (methyl ester) |
| ¹H Nuclear Magnetic Resonance (CDCl₃) | 6.50 | Broad singlet | 2H | NH₂ (amino group) |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with distinct chemical shifts for each carbon environment [1] [6]. The methyl carbon attached to the pyrazine ring resonates at δ 24.8 parts per million, while the methoxy carbon appears at δ 53.2 parts per million. The cyano carbon exhibits a characteristic chemical shift at δ 117.5 parts per million, reflecting the sp hybridization and strong electron-withdrawing nature of the nitrile group [7] [6]. The carbonyl carbon of the ester group appears significantly downfield at δ 165.8 parts per million, consistent with the deshielded nature of carbonyl carbons in aromatic esters [6] [8].
Fourier transform infrared spectroscopy provides comprehensive vibrational information that confirms the presence of functional groups and their interaction patterns in methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate [7] [9] [10]. The infrared spectrum exhibits characteristic absorption bands that are diagnostic for the various functional groups present in the molecule.
The amino group stretching vibrations appear as medium intensity bands in the region 3400-3300 cm⁻¹, with the two bands corresponding to the symmetric and antisymmetric nitrogen-hydrogen stretching modes [7] [10]. The aromatic carbon-hydrogen stretching vibrations are observed in the 3100-3000 cm⁻¹ region with weak to medium intensity, while aliphatic carbon-hydrogen stretching modes appear at 2960-2850 cm⁻¹ [9] [10].
The cyano group exhibits a strong and characteristic absorption at 2220 cm⁻¹, corresponding to the carbon-nitrogen triple bond stretching vibration [7] [10]. This frequency is typical for nitrile groups attached to aromatic systems and confirms the presence of the cyano functionality. The carbonyl group of the ester shows a strong absorption at 1720 cm⁻¹, which is characteristic of aliphatic ester carbonyl stretching [11] [10].
| Infrared Spectroscopic Data | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Amino group stretching | 3400-3300 | Medium | N-H stretching vibrations |
| Aromatic carbon-hydrogen | 3100-3000 | Weak-Medium | C-H stretching (aromatic) |
| Aliphatic carbon-hydrogen | 2960-2850 | Medium | C-H stretching (aliphatic) |
| Cyano group | 2220 | Strong | C≡N stretching vibration |
| Ester carbonyl | 1720 | Strong | C=O stretching vibration |
| Amino bending | 1650-1550 | Medium-Strong | N-H bending modes |
| Pyrazine ring | 1520-1480 | Medium-Strong | C=C/C=N stretching |
| Ester carbon-oxygen | 1300-1200 | Strong | C-O stretching vibration |
Ultraviolet-visible spectroscopy reveals the electronic transitions and conjugation patterns within methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate [12] [13] [14]. The absorption spectrum shows distinct bands that correspond to different electronic transitions within the pyrazine ring system and its substituents.
The strong absorption band observed in the 210-220 nanometer region corresponds to π→π* transitions within the pyrazine ring system [12] [14]. This high-energy transition reflects the aromatic nature of the heterocycle and the extended conjugation between the ring and its substituents. The medium-intensity absorption in the 250-270 nanometer range is attributed to n→π* transitions involving the nitrogen lone pairs of the pyrazine ring [12] [13].
A weaker absorption band appears in the 320-340 nanometer region, which is assigned to extended conjugation between the cyano group and the pyrazine ring system [14]. This low-energy transition indicates the electron-withdrawing effect of the cyano group and its participation in the extended π-system of the molecule.
| Ultraviolet-Visible Spectroscopic Data | Wavelength (nm) | Relative Intensity | Assignment |
|---|---|---|---|
| π→π* transitions | 210-220 | Strong | Pyrazine ring π-system |
| n→π* transitions | 250-270 | Medium | Nitrogen lone pairs |
| Extended conjugation | 320-340 | Weak | Cyano-pyrazine interaction |
X-ray diffraction analysis provides detailed three-dimensional structural information about methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate in the solid state [15] [16] [17]. Crystallographic studies reveal the molecular geometry, intermolecular interactions, and packing arrangements that govern the solid-state properties of the compound.
The molecular structure determination through X-ray crystallography confirms the planar geometry of the pyrazine ring system with minimal deviation from planarity [16] [17]. The pyrazine ring adopts a nearly perfect planar conformation with bond lengths and angles consistent with aromatic character. The carbon-nitrogen bond lengths within the ring range from 1.32 to 1.35 Angstroms, indicating partial double bond character throughout the ring system [16].
The amino group exhibits a pyramidal geometry with the nitrogen atom slightly out of the pyrazine ring plane. The cyano group maintains linearity with a carbon-nitrogen triple bond length of approximately 1.16 Angstroms [15] [17]. The ester group shows typical bond lengths and angles, with the carbonyl carbon-oxygen distance measuring 1.22 Angstroms and the carbon-oxygen single bond distance at 1.35 Angstroms.
Intermolecular hydrogen bonding patterns play a crucial role in crystal packing. The amino group participates in hydrogen bonding interactions with neighboring molecules, forming N-H···N contacts with pyrazine nitrogen atoms and N-H···O interactions with carbonyl oxygen atoms [16] [17]. These hydrogen bonding networks contribute to the stability of the crystal structure and influence the physical properties of the solid material.
Mass spectrometric analysis of methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate provides valuable information about the molecular ion and characteristic fragmentation pathways [1] [18] [19]. The electron ionization mass spectrum exhibits a molecular ion peak at m/z 192, corresponding to the molecular weight of the compound, with moderate intensity reflecting the stability of the molecular radical cation [1].
The base peak in the mass spectrum appears at m/z 133, resulting from the loss of the methoxycarbonyl group (COOCH₃, 59 mass units) from the molecular ion [18]. This fragmentation represents the most favorable pathway due to the stability of the resulting pyrazine-based cation and the tendency for ester groups to undergo α-cleavage under electron ionization conditions.
Additional significant fragment ions include m/z 161, formed by the loss of the methoxy group (OCH₃, 31 mass units), and m/z 177, resulting from the loss of a methyl radical (CH₃, 15 mass units) [18]. The fragment at m/z 149 corresponds to the loss of an acetyl fragment (CH₃CO, 43 mass units), indicating rearrangement processes within the molecular ion.
| Mass Spectrometric Fragmentation Data | m/z | Relative Intensity (%) | Fragment Assignment |
|---|---|---|---|
| Molecular ion | 192 | 45 | [M]⁺- (molecular ion) |
| Methyl loss | 177 | 12 | [M-CH₃]⁺ |
| Methoxy loss | 161 | 35 | [M-OCH₃]⁺ |
| Acetyl loss | 149 | 28 | [M-CH₃CO]⁺ |
| Methoxycarbonyl loss | 133 | 100 | [M-COOCH₃]⁺ (base peak) |
| Pyrazine fragment | 107 | 45 | [Pyrazine-CH₃-NH₂]⁺ |
| Simplified pyrazine | 81 | 38 | [Pyrazine-NH₂]⁺ |
| Cyano-pyrazine | 67 | 52 | [Pyrazine-CN]⁺ |
The fragmentation patterns observed in the mass spectrum provide insights into the stability and bonding characteristics of different molecular regions [18] [19]. The preferential loss of the methoxycarbonyl group reflects the relatively weak bond between the pyrazine ring and the ester functionality, facilitated by the electron-withdrawing nature of the pyrazine system.
The formation of pyrazine-based fragment ions at m/z 107, 81, and 67 demonstrates the inherent stability of the heterocyclic ring system even under high-energy ionization conditions [18]. These fragments retain the core pyrazine structure with varying degrees of substitution, indicating that the ring system serves as a stable framework during fragmentation processes.
Theoretical calculations and experimental observations indicate that methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate can exist in multiple tautomeric forms, primarily involving the amino group and the pyrazine nitrogen atoms [2] [20]. The most stable tautomer features the amino group attached to the pyrazine ring in its primary amine form, with the pyrazine nitrogens maintaining their aromatic character.
Quantum chemical calculations at the density functional theory level reveal that the amino-pyrazine tautomer is thermodynamically favored by approximately 12-15 kilocalories per mole compared to imino tautomeric forms [20]. This preference is attributed to the maintenance of aromaticity in the pyrazine ring and the stability of the primary amino group.
The tautomeric equilibrium is influenced by solvent effects and intermolecular interactions [20]. In polar protic solvents, hydrogen bonding can stabilize certain tautomeric forms, while in nonpolar solvents, the intrinsic electronic effects dominate the equilibrium position.